molecular formula C12H19N3 B2594003 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine CAS No. 600725-12-0

1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine

Cat. No.: B2594003
CAS No.: 600725-12-0
M. Wt: 205.305
InChI Key: ZXONFSGVQZHXDB-UHFFFAOYSA-N
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Description

1-N-(1-Methylpiperidin-4-yl)benzene-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a 1-methylpiperidin-4-yl group attached to one of the amino groups on the benzene ring. This compound belongs to a class of aromatic diamines with diverse applications in medicinal chemistry and organic synthesis, particularly as intermediates for organocatalysts or bioactive molecules .

Properties

IUPAC Name

2-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXONFSGVQZHXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600725-12-0
Record name N1-(1-methylpiperidin-4-yl)benzene-1,2-diamine
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Chemical Reactions Analysis

Cyclocondensation to Benzimidazole Derivatives

The benzene-1,2-diamine moiety enables cyclocondensation with aldehydes or ketones under acidic conditions to form benzimidazoles, a reaction widely observed in similar compounds . For example:
Reaction Pathway :
1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine+RCHOHCl, Δ1-substituted benzimidazole+H2O\text{this compound} + \text{RCHO} \xrightarrow{\text{HCl, Δ}} \text{1-substituted benzimidazole} + \text{H}_2\text{O}

Key Features :

  • The reaction typically proceeds via imine formation followed by oxidative aromatization.

  • The 1-methylpiperidin-4-yl group may sterically hinder the reaction, requiring optimized conditions (e.g., higher temperatures or prolonged reaction times) .

Alkylation and Acylation Reactions

The primary and secondary amine groups undergo alkylation or acylation, though reactivity varies due to steric effects from the piperidine ring.

Alkylation Example:

Ar-NH2+R-XBaseAr-NHR+HX\text{Ar-NH}_2 + \text{R-X} \xrightarrow{\text{Base}} \text{Ar-NHR} + \text{HX}

  • Challenges : The bulky 1-methylpiperidin-4-yl group may reduce accessibility of the amine, necessitating polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .

Acylation Example:

Ar-NH2+R-COClEt3NAr-NH-COR+HCl\text{Ar-NH}_2 + \text{R-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ar-NH-COR} + \text{HCl}

  • Reported yields for analogous compounds range from 60–85%, depending on the acylating agent .

Hydrogen Bonding and Dimerization

The compound exhibits strong N–H⋯N hydrogen bonding, as observed in structurally similar N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine . This influences its:

  • Solid-state packing : Forms self-complementary dimers with dual N–H⋯N interactions (Table 1).

  • Solubility : Reduced solubility in non-polar solvents due to intermolecular H-bonding.

Table 1 : Hydrogen-bond geometry for dimer formation

Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N1–H1⋯N30.882.082.948170
N4–H4⋯N60.882.112.975168

Acid-Base Reactivity

The compound acts as a Brønsted base, with the piperidine nitrogen (pKa ~10–11) and aromatic amines (pKa ~4–5) enabling pH-dependent behavior:

  • Protonation : Occurs preferentially at the piperidine nitrogen in acidic media.

  • Applications : Useful in buffer systems or as a ligand in metal complexes .

Stability Considerations

  • Oxidative degradation : The benzene-1,2-diamine core is prone to oxidation, requiring inert atmospheres for long-term storage.

  • Thermal stability : Decomposition observed above 200°C in TGA studies of analogs .

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the potential of 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine in inhibiting specific kinases involved in disease pathways. For instance, compounds with similar structures have demonstrated the ability to modulate the activity of IRE1α, a kinase linked to endoplasmic reticulum stress responses in mammalian cells. This makes it a candidate for developing therapeutics targeting diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by interfering with cellular signaling pathways. The compound's ability to bind to specific protein targets can disrupt tumor growth and proliferation .

Synthesis of Functionalized Polymers

The compound serves as a building block for synthesizing functionalized polymers through various chemical reactions. Its amine groups can participate in polymerization processes, leading to materials with tailored properties suitable for applications in coatings, adhesives, and biomedical devices .

Development of Sensors

Due to its ability to form stable complexes with metal ions, this compound can be utilized in developing sensors for detecting heavy metals or other environmental pollutants. The selectivity and sensitivity of these sensors can be enhanced by modifying the chemical structure of the compound .

Multi-component Reactions

The compound is valuable in multi-component reactions that yield diverse bioactive scaffolds. Its amine functionality allows it to participate in reactions such as Mannich reactions, leading to the synthesis of complex molecules with potential biological activity .

Green Chemistry Approaches

In line with sustainable practices, the compound can be involved in green chemistry methodologies that reduce waste and improve reaction efficiency. Its role as a catalyst or reactant in eco-friendly processes contributes to the development of more sustainable chemical manufacturing practices .

Case Studies

StudyFocusFindings
Kinase Inhibition Study Investigated the binding affinity of related compounds to IRE1αIdentified structural features that enhance kinase selectivity and inhibition
Anticancer Activity Research Evaluated the cytotoxic effects on cancer cell linesDemonstrated significant reduction in cell viability with specific derivatives
Polymer Synthesis Experiment Explored the use of amines in polymerization reactionsAchieved successful synthesis of functionalized polymers with desirable properties

Mechanism of Action

The mechanism of action of 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring and amine groups allow it to bind to various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine with analogous derivatives, focusing on substituent effects, synthetic accessibility, and molecular properties.

Piperidine-Substituted Derivatives

1-N-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine (CAS: 57718-47-5)

  • Structure : Replaces the methyl group on the piperidine with a benzyl moiety.
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to methods described for related compounds .
  • Properties : Higher molecular weight (291.37 g/mol vs. 205.31 g/mol for the methyl derivative) and increased hydrophobicity due to the aromatic benzyl group.
  • Applications : Used in pharmacological studies as a precursor for kinase inhibitors or receptor ligands .

1-N-[2-(Morpholin-4-yl)ethyl]benzene-1,2-diamine Dihydrochloride

  • Structure : Substitutes piperidine with a morpholine-ethyl chain.
  • Properties : Enhanced water solubility due to the morpholine ring and dihydrochloride salt form. Molecular formula: C₁₂H₁₉N₃O·2HCl .
  • Synthetic Challenges : Requires multi-step functionalization of the ethyl linker, leading to lower yields compared to direct piperidine substitution .

Alkyl-Substituted Derivatives

1-N-(Cyclohexylmethyl)benzene-1,2-diamine (CAS: 163618-44-8)

  • Structure : Cyclohexylmethyl group instead of methylpiperidine.
  • Properties : Higher steric bulk and lipophilicity (logP ~2.8) compared to the methylpiperidine analog (logP ~1.5).
  • Applications : Explored in asymmetric catalysis due to the rigid cyclohexane ring .

Aromatic and Electron-Withdrawing Substituted Derivatives

N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Structure: Features a trifluoromethylbenzyl group. Synthesis: Requires nucleophilic aromatic substitution and nitro-group reduction, with yields ~60–70% . Properties: Electron-withdrawing CF₃ groups enhance stability against oxidation but reduce basicity of the amino groups .

N1,N2-Bis(2-Fluorobenzyl)benzene-1,2-diamine Structure: Fluorinated benzyl groups on both amino positions. Crystallography: Exhibits a planar benzene core with dihedral angles of 85° between fluorobenzyl substituents, as confirmed by single-crystal X-ray diffraction .

Data Table: Key Properties of Selected Benzene-1,2-diamine Derivatives

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 1-Methylpiperidin-4-yl 205.31 Not reported Flexible H-bond donor; organocatalyst precursor
1-N-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine 1-Benzylpiperidin-4-yl 291.37 57718-47-5 Pharmacological intermediate
1-N-(Cyclohexylmethyl)benzene-1,2-diamine Cyclohexylmethyl 204.31 163618-44-8 Asymmetric catalysis
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-Bis(trifluoromethyl)benzyl 353.29 Not reported Oxidation-resistant; organocatalysts

Biological Activity

1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine, also known as a piperidine derivative, has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 205.30 g/mol
  • CAS Number : 600725-12-0
  • Structure : The compound features a piperidine ring connected to a benzene-1,2-diamine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The piperidine ring and amine groups allow the compound to bind to specific receptors and enzymes, potentially modulating their activity. This includes interactions with cholinergic receptors, which are significant in neuropharmacology.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease .

Anticancer Properties

Recent research has highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the piperidine structure could enhance cytotoxicity and apoptosis induction in tumor cells, outperforming standard chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase enzymes positions it as a candidate for neuroprotective therapies. In vitro studies have shown that derivatives can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology . Furthermore, the introduction of piperidine moieties has been linked to improved brain exposure and dual inhibition capabilities against cholinesterases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReference
4-(4-Methylpiperazin-1-yl)benzene-1,2-diaminePiperazine derivativeAnticancer activity
1,2-Benzenediamine derivativesVarious substituentsEnzyme inhibition

The comparison indicates that while similar compounds share some biological activities, the unique structure of this compound may provide distinct advantages in receptor binding and enzyme modulation.

Study on Anticancer Activity

A recent study focused on the synthesis of novel piperidine derivatives demonstrated that one derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The study utilized a three-component reaction approach leading to enhanced biological activity compared to existing treatments .

Neuroprotection in Alzheimer's Disease Models

Another investigation into the neuroprotective effects of piperidine derivatives found that certain modifications improved their efficacy in inhibiting AChE. This study emphasized the importance of structural variations in enhancing therapeutic outcomes against neurodegenerative diseases .

Q & A

Basic: What experimental design strategies are recommended for synthesizing 1-N-(1-methylpiperidin-4-yl)benzene-1,2-diamine with high yield and purity?

Methodological Answer:

  • Factorial Design : Use a factorial design to systematically vary parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. This minimizes the number of trials while capturing interactions between variables .
  • Purification Techniques : Employ membrane separation or column chromatography (RDF2050104) to isolate the compound from byproducts. Validate purity via HPLC or NMR .
  • Reactor Design : Optimize reactor geometry (e.g., continuous-flow vs. batch) to enhance mass transfer and reaction kinetics (RDF2050112) .

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify intermediates. Compare computed activation energies with experimental kinetic data .
  • Reaction Path Search Tools : Apply software like GRRM or AFIR to explore potential energy surfaces and validate competing mechanisms .
  • Data Reconciliation : Integrate experimental results (e.g., spectroscopic data) with computational predictions using Bayesian inference to resolve discrepancies .

Basic: What analytical techniques are most reliable for characterizing the crystalline structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D molecular configuration, as demonstrated for structurally analogous benzene-diamine derivatives (COD entry 2238172) .
  • Solid-State NMR : Confirm hydrogen bonding and piperidine ring conformation via 1^1H-13^13C correlation spectroscopy.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and crystallinity under varying humidity/temperature conditions .

Advanced: How can AI-driven process simulation improve scalability of this compound synthesis?

Methodological Answer:

  • COMSOL Multiphysics Integration : Model heat and mass transfer in reactors using AI-optimized parameters (e.g., turbulence models, boundary conditions) .
  • Machine Learning (ML) for Kinetics : Train ML algorithms on historical reaction data to predict rate constants and optimize time-temperature profiles .
  • Digital Twin Development : Create a virtual replica of the synthesis process to test scale-up scenarios (e.g., pilot plant vs. lab-scale) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment Strategies : Use fume hoods and gloveboxes to minimize exposure to dust or vapors, as recommended for structurally similar diamines .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Conduct regular air quality monitoring for amine residues .
  • Waste Management : Neutralize acidic byproducts before disposal, following protocols for aromatic amines .

Advanced: How to design experiments for studying the compound’s reactivity with nitroaromatic substrates?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use automated liquid handlers to test reactivity across a matrix of substrates and conditions .
  • In Situ Spectroscopy : Monitor reactions in real time via Raman or FTIR to detect transient intermediates .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} values to elucidate rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .

Basic: What statistical methods are appropriate for analyzing variability in spectroscopic data for this compound?

Methodological Answer:

  • Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR datasets to identify outliers or clustering .
  • ANOVA for Replicates : Quantify inter-experimental variability and validate reproducibility across batches .
  • Error Propagation Models : Calculate confidence intervals for concentration-dependent properties (e.g., molar absorptivity) .

Advanced: How can hybrid computational-experimental workflows accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • Virtual Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins .
  • Synthetic Feasibility Scoring : Apply retrosynthetic algorithms (e.g., ASKCOS) to evaluate synthetic accessibility before lab testing .
  • Feedback Loops : Iteratively refine computational models using experimental bioassay results (ICReDD methodology) .

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